molecular formula C18H22N2O5S B1193900 Propicillin CAS No. 551-27-9

Propicillin

Cat. No.: B1193900
CAS No.: 551-27-9
M. Wt: 378.4 g/mol
InChI Key: HOCWPKXKMNXINF-XQERAMJGSA-N
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Description

Propicillin is a penicillin antibiotic with properties similar to benzylpenicillin. It is particularly used in the treatment of streptococcal infections and is not resistant to penicillinase. This compound is acid-resistant and can be administered orally as the potassium salt .

Scientific Research Applications

Propicillin has several scientific research applications, including:

Safety and Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenoxybutyric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 6-aminopenicillanic acid and phenoxybutyric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Propicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Propicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its acid resistance, allowing it to be administered orally without degradation in the stomach. This property makes it particularly useful for treating infections that require oral antibiotic therapy .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWPKXKMNXINF-XQERAMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046291
Record name Propicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-27-9
Record name Propicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propicillin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does propicillin exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a crucial component of bacterial cell walls. It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycan strands. This disruption weakens the cell wall, leading to bacterial lysis and death. []

Q2: How does bacterial resistance to this compound develop?

A3: The primary mechanism of resistance to this compound and other β-lactams is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Gram-negative bacteria, in particular, often exhibit resistance due to β-lactamase production. []

Q3: What is the significance of using mixed continuous cultures in studying antibiotic effects on periodontal bacteria?

A4: Mixed continuous cultures provide a more realistic model for studying antibiotic effects on complex microbial communities like those found in periodontal pockets. These cultures allow researchers to observe the impact of antibiotics on the entire microflora, including interactions between different bacterial species, which is not possible with single-organism cultures. []

Q4: What is the chemical structure of this compound?

A5: this compound is a penicillin derivative with a phenoxypropyl group attached to the 6-aminopenicillanic acid core. Its chemical name is (1-phenoxypropyl)penicillin. []

Q5: Does this compound interact with surfactants?

A7: Yes, the presence of certain non-ionic surfactants, like polyoxyethylene-23-lauryl ether (POE), can enhance the gastrointestinal absorption of this compound. This enhancement is attributed to improved solubility and stability of the drug in the presence of these surfactants. [, ]

Q6: What factors influence the serum concentrations of this compound?

A9: Serum concentrations are influenced by factors such as: * Dosage form: this compound combined with probenecid results in higher serum concentrations compared to a single oral dose or divided doses. []* Water intake: Increasing water intake or using a syrup formulation does not significantly improve serum levels. []* Patient factors: Age and certain disease states can impact absorption and elimination, influencing serum concentrations. []

Q7: How is this compound eliminated from the body?

A10: Like most penicillins, this compound is primarily eliminated through renal excretion. []

Q8: What are the potential side effects of this compound?

A11: While generally well-tolerated, this compound can cause side effects like other penicillins. These may include gastrointestinal upset, allergic reactions (including severe reactions like anaphylaxis), and rarely, hematological and renal complications. [, , ]

Q9: Has this compound been linked to neurotoxicity?

A12: In vitro studies indicate that this compound, along with other penicillins, might have a ciliotoxic effect on the rabbit trachea. This effect is believed to be related to the lipophilicity of the penicillin molecule and correlates with the known neurotoxic effects observed in vivo with certain penicillins. []

Q10: How are structure-activity relationships studied for this compound?

A13: Researchers modify the side chain of the penicillin molecule to study how these alterations affect its antibacterial activity, stability, and pharmacological properties. For instance, modifying the side chain can impact the molecule's resistance to β-lactamases. []

Q11: What analytical methods are used to study this compound?

A14: Several analytical methods are used to quantify this compound and its metabolites in biological samples, including: * Bioassays: These utilize the inhibitory effect of this compound on bacterial growth to determine its concentration.* Chromatographic techniques (e.g., HPLC): These methods offer higher sensitivity and specificity in separating and quantifying this compound. []* Fluorometric methods: These exploit the fluorescence properties of this compound derivatives to allow for sensitive detection. []

Q12: What are some challenges and future directions in this compound research?

A15: Key areas of focus include:* Combatting resistance: Developing strategies to overcome bacterial resistance to this compound and other β-lactams is crucial. This involves exploring new drug combinations, developing novel β-lactamase inhibitors, and designing new β-lactam antibiotics with improved stability against these enzymes. []* Optimizing delivery: Enhancing this compound's delivery to specific target sites, such as periodontal pockets or intracellular infections, could improve its efficacy. This might involve developing new drug delivery systems, such as nanoparticles or liposomes.* Understanding side effects: Further research is needed to elucidate the mechanisms underlying this compound-induced side effects, particularly neurotoxicity. Identifying individuals at higher risk for these effects and developing strategies to mitigate them are crucial for ensuring patient safety.

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